molecular formula C17H17Cl2NO B15027861 6-chloro-3-(4-chlorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(4-chlorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B15027861
M. Wt: 322.2 g/mol
InChI Key: WJSWQZUFBHXQSF-UHFFFAOYSA-N
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Description

6-Chloro-3-[(4-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms. This particular compound is characterized by the presence of chlorine and methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(4-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the reaction of an appropriate phenol derivative with formaldehyde and a primary amine under acidic conditions to form the benzoxazine ring.

    Methylation: Methyl groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(4-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoxazines.

Scientific Research Applications

6-Chloro-3-[(4-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(4-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Shares the chlorophenyl group but lacks the benzoxazine ring.

    5,7-Dimethyl-2H-1,3-benzoxazine: Similar benzoxazine structure but without the chlorophenyl group.

Uniqueness

6-Chloro-3-[(4-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is unique due to the combination of its benzoxazine ring with chlorophenyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H17Cl2NO

Molecular Weight

322.2 g/mol

IUPAC Name

6-chloro-3-[(4-chlorophenyl)methyl]-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C17H17Cl2NO/c1-11-7-16-15(12(2)17(11)19)9-20(10-21-16)8-13-3-5-14(18)6-4-13/h3-7H,8-10H2,1-2H3

InChI Key

WJSWQZUFBHXQSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CO2)CC3=CC=C(C=C3)Cl)C(=C1Cl)C

Origin of Product

United States

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